molecular formula C27H29N5 B10814510 2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile

2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile

Cat. No.: B10814510
M. Wt: 423.6 g/mol
InChI Key: QFYKXKMYVYOUNJ-SWKFRHMKSA-N
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Description

SC 26196 is a potent, orally active inhibitor of Delta6 desaturase, also known as fatty acid desaturase 2. This enzyme plays a crucial role in the desaturation of dietary linoleic acid to arachidonic acid, a key step in the synthesis of polyunsaturated fatty acids. SC 26196 has been shown to have significant anti-inflammatory properties and is used extensively in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC 26196 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of SC 26196 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

SC 26196 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents

Major Products Formed

The major products formed from these reactions include various derivatives of SC 26196 with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .

Scientific Research Applications

SC 26196 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of Delta6 desaturase in fatty acid metabolism.

    Biology: It is used to investigate the effects of Delta6 desaturase inhibition on cellular processes such as proliferation and differentiation.

    Medicine: It is being studied for its potential therapeutic effects in conditions such as inflammation, cancer, and metabolic disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting fatty acid metabolism

Mechanism of Action

SC 26196 exerts its effects by inhibiting the activity of Delta6 desaturase, an enzyme involved in the desaturation of linoleic acid to arachidonic acid. This inhibition leads to a decrease in the levels of arachidonic acid and other polyunsaturated fatty acids, which are key mediators of inflammation. The molecular targets and pathways involved include the inhibition of Delta6 desaturase activity and the subsequent reduction in the synthesis of pro-inflammatory mediators .

Comparison with Similar Compounds

SC 26196 is unique in its selectivity and potency as a Delta6 desaturase inhibitor. Similar compounds include:

SC 26196 stands out due to its high selectivity for Delta6 desaturase and its potent anti-inflammatory properties, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C27H29N5

Molecular Weight

423.6 g/mol

IUPAC Name

2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile

InChI

InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22-

InChI Key

QFYKXKMYVYOUNJ-SWKFRHMKSA-N

Isomeric SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CN=CC=C4

Canonical SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4

Origin of Product

United States

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